N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group substituted with multiple methyl groups and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide typically involves the reaction of 2,3,4,5,6-pentamethylbenzoic acid with 2-methoxy-5-methylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired amide is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide.
Reduction: Formation of N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxy and methyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-methylphenyl)acetamide
- N-(2-methoxy-5-methylphenyl)dodecanamide
- N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Uniqueness
N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide is unique due to the high degree of methyl substitution on the benzamide ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2,3,4,5,6-pentamethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-11-8-9-18(23-7)17(10-11)21-20(22)19-15(5)13(3)12(2)14(4)16(19)6/h8-10H,1-7H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLLLLMGJPYKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=C(C(=C2C)C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.